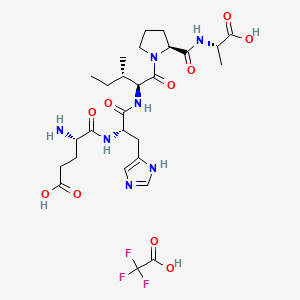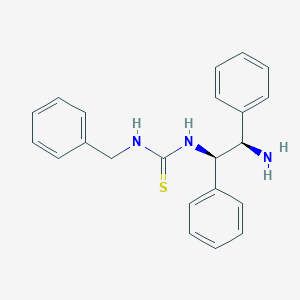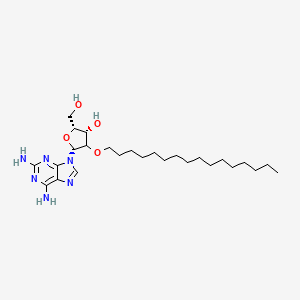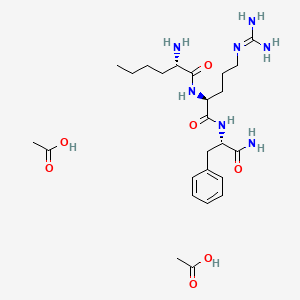![molecular formula C27H40N4O7 B12391399 N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide is a complex organic compound that features a variety of functional groups, including tert-butylamino, dimethoxyphenyl, oxoethyl, ethoxypropyl, and oxazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes may include:
Formation of tert-butylamino intermediate: This step involves the reaction of tert-butylamine with a suitable precursor.
Dimethoxyphenyl coupling: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Oxazolyl group incorporation: The oxazolyl group is typically introduced through a cyclization reaction involving an appropriate precursor.
Final coupling and purification: The final step involves coupling all the intermediates under specific reaction conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide: This compound itself.
N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide analogs: Compounds with similar structures but slight variations in functional groups.
Uniqueness
The uniqueness of N’-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N’-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C27H40N4O7 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide |
InChI |
InChI=1S/C27H40N4O7/c1-8-37-16-10-15-31(23(33)14-13-22(32)28-21-17-18(2)38-30-21)24(26(34)29-27(3,4)5)19-11-9-12-20(35-6)25(19)36-7/h9,11-12,17,24H,8,10,13-16H2,1-7H3,(H,29,34)(H,28,30,32) |
InChI-Schlüssel |
NVXGEVJUXQXWEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN(C(C1=C(C(=CC=C1)OC)OC)C(=O)NC(C)(C)C)C(=O)CCC(=O)NC2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)

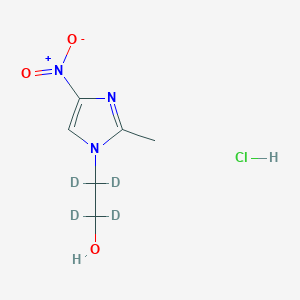

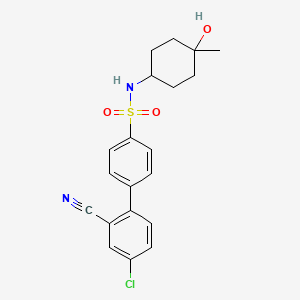


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
